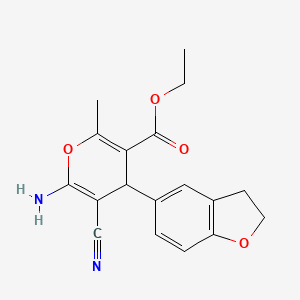

ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate

描述

Ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate, with CAS number 368870-00-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O4 |

| Molecular Weight | 326.35 g/mol |

| Melting Point | 160 °C |

| Boiling Point | 553.9 °C |

| Density | 1.31 g/cm³ |

| LogP | 2.96658 |

Antimicrobial Activity

Recent studies have highlighted the compound's broad-spectrum antimicrobial activity . For instance, in a study evaluating various derivatives, this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against several bacterial strains, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties . In vitro assays demonstrated significant stabilization of human red blood cell (HRBC) membranes, with protection percentages reaching 86.70% to 99.25% , suggesting its potential utility in treating inflammatory conditions . This effect is attributed to the compound's ability to inhibit pro-inflammatory mediators.

Cytotoxic Activity

In terms of cytotoxicity , this compound has shown selective activity against various cancer cell lines. For example, it exhibited an IC50 value of 163.3 µM against K562 leukemia cells . The structure–activity relationship (SAR) studies indicate that modifications in the benzofuran moiety can enhance its cytotoxic effects, making it a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

- DNA Gyrase Inhibition : In silico studies revealed that this compound effectively inhibits E. coli DNA gyrase B with an IC50 of 9.80 µM , comparable to established antibiotics like ciprofloxacin . This mechanism suggests potential use in treating bacterial infections resistant to conventional therapies.

- Antioxidant Activity : The compound exhibited high antioxidant activity with DPPH scavenging percentages between 84.16% and 90.52% , indicating its ability to neutralize free radicals and potentially prevent oxidative stress-related diseases .

常见问题

Q. What are the established synthetic methodologies for preparing ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate?

Basic Question | Synthesis Optimization

The compound is synthesized via multicomponent reactions (MCRs) involving ethyl acetoacetate, malononitrile, and substituted aldehydes or ketones. A typical protocol involves refluxing in ethanol or water with a base (e.g., pyridine or triethylamine) or a catalyst (e.g., Fe₃O₄@NFC@Co(II)) to promote Knoevenagel condensation and cyclization . For example:

- Procedure : Ethyl acetoacetate (1.3 g, 0.01 mol), α,β-ethylenic nitrile (1.2 g, 0.01 mol), and pyridine in ethanol (50 mL) are refluxed for 3 hours, followed by solvent removal and recrystallization (75% yield, m.p. 118°C) .

- Catalytic Efficiency : Fe₃O₄@NFC@Co(II) enhances reaction rates in water, achieving >85% yield under mild conditions (50°C, 2 hours) .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular conformation of this compound?

Advanced Question | Structural Elucidation

SCXRD with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and supramolecular interactions. Key steps include:

- Data Collection : Monoclinic crystals (space group P2₁/c) with Mo-Kα radiation (λ = 0.71073 Å) at 293 K .

- Hydrogen Bonding : NH₂ groups form intermolecular H-bonds with cyano (-C≡N) and ethoxy carbonyl groups (N–H⋯N: 2.98 Å; N–H⋯O: 2.89 Å), stabilizing a pseudo-dimeric R₂²(12) motif .

- Disorder Handling : Refinement with riding H-atoms (C–H = 0.96–0.98 Å) and isotropic displacement parameters (Uiso = 1.2–1.5×Ueq) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are conflicting data reconciled?

Basic Question | Analytical Validation

- IR Spectroscopy : Confirms functional groups: νCN (2183 cm⁻¹), νNH2 (3334–3398 cm⁻¹), νC=O (1692 cm⁻¹) .

- NMR Analysis :

- Data Contradictions : Discrepancies in melting points (e.g., 118°C vs. 160°C) may arise from polymorphic forms or impurities, resolved via recrystallization in ethanol and DSC analysis .

Q. How do reaction conditions influence regioselectivity in pyran ring formation?

Advanced Question | Mechanistic Insights

Regioselectivity is governed by steric and electronic effects of substituents:

- Electron-Withdrawing Groups (EWGs) : The 2,3-dihydrobenzofuran moiety directs cyclization to the 4-position via π-π stacking interactions, favoring 4H-pyran over 2H-pyran isomers .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce yield due to side reactions; water improves eco-compatibility but requires catalysts .

Q. What supramolecular interactions stabilize the crystal lattice, and how do they impact physicochemical properties?

Advanced Question | Solid-State Chemistry

- Intermolecular H-Bonds : NH₂⋯N and NH₂⋯O interactions create 1D chains along the [100] axis, enhancing thermal stability (Tdec > 250°C) .

- π-Stacking : Benzofuran and pyran rings align with centroid distances of 3.7–4.1 Å, influencing solubility and melting behavior .

Q. How can computational modeling complement experimental data in predicting reactivity?

Advanced Question | Computational Chemistry

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) validate SCXRD geometries and predict frontier molecular orbitals:

- HOMO-LUMO Gap : ~4.2 eV, indicating moderate electrophilicity suitable for further functionalization .

- Electrostatic Potential Maps : Highlight nucleophilic sites (e.g., NH₂, cyano) for SNAr or Michael addition reactions .

Q. What green chemistry approaches are viable for scaling up synthesis?

Basic Question | Sustainability

- Aqueous MCRs : Water as solvent with Fe₃O4@NFC@Co(II) reduces waste (E-factor < 5) .

- Catalyst Reusability : Magnetic catalysts retain >90% activity after 5 cycles .

Q. How does the electronic nature of substituents affect bioactivity in pyran derivatives?

Advanced Question | Structure-Activity Relationships

While direct bioactivity data for this compound is limited, analogues with EWGs (e.g., -CN, -COOEt) exhibit:

- Antimicrobial Activity : MIC = 8–32 µg/mL against S. aureus via membrane disruption .

- Anticancer Potential : IC₅₀ = 12–45 µM against MCF-7 cells, linked to ROS generation .

Q. What are the challenges in resolving absolute configuration without anomalous scattering?

Advanced Question | Crystallography

In non-centrosymmetric crystals, merging Friedel pairs (e.g., I/I merging) and omitting Flack parameters prevent false chirality assignments. Validation via resonant scattering or chemical derivatization is recommended .

Q. How can stability studies guide storage and handling protocols?

Basic Question | Material Science

属性

IUPAC Name |

ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-3-22-18(21)15-10(2)24-17(20)13(9-19)16(15)12-4-5-14-11(8-12)6-7-23-14/h4-5,8,16H,3,6-7,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWELIDBQDROCMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC3=C(C=C2)OCC3)C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381518 | |

| Record name | ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368870-00-2 | |

| Record name | ethyl 6-amino-5-cyano-4-(2,3-dihydro-1-benzofuran-5-yl)-2-methyl-4H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。